molecular formula C12H18N2O B3039031 [2-(Cyclohexyloxy)pyridin-4-yl]methanamine CAS No. 953735-82-5

[2-(Cyclohexyloxy)pyridin-4-yl]methanamine

Cat. No.: B3039031
CAS No.: 953735-82-5
M. Wt: 206.28 g/mol
InChI Key: ULGNIWUOIJPCIG-UHFFFAOYSA-N
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Description

[2-(Cyclohexyloxy)pyridin-4-yl]methanamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is known for its unique structure, which combines a cyclohexyloxy group with a pyridinylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohexyloxy)pyridin-4-yl]methanamine typically involves the reaction of 2-(cyclohexyloxy)pyridine with formaldehyde and ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohexyloxy)pyridin-4-yl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Chemistry

In chemistry, [2-(Cyclohexyloxy)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests it may have activity in binding to certain proteins or enzymes, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising compound for the development of new pharmaceuticals .

Industry

In industrial applications, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a useful component in the manufacturing of specialty chemicals .

Mechanism of Action

The mechanism of action of [2-(Cyclohexyloxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    [2-(Cyclohexyloxy)pyridin-3-yl]methanamine: Similar structure but with the methanamine group at a different position on the pyridine ring.

    [2-(Cyclohexyloxy)pyridin-5-yl]methanamine: Another positional isomer with the methanamine group at the 5-position.

    [2-(Cyclohexyloxy)phenyl]methanamine: A related compound with a phenyl ring instead of a pyridine ring.

Uniqueness

What sets [2-(Cyclohexyloxy)pyridin-4-yl]methanamine apart from these similar compounds is its specific positioning of the methanamine group on the pyridine ring. This unique structure can result in different reactivity and interactions with biological targets, making it a distinct and valuable compound for research and industrial applications .

Biological Activity

[2-(Cyclohexyloxy)pyridin-4-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : [2-(cyclohexyloxy)-4-pyridinyl]methanamine
  • Molecular Formula : C12H18N2O
  • CAS Number : 953735-82-5
  • InChI Key : 1S/C12H18N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9,13H2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its potential as a therapeutic agent in various conditions due to its ability to modulate enzyme activity and receptor interactions.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in disease pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and neurochemical pathways.

Antiviral Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antiviral properties. A study highlighted the structural optimization of related compounds that demonstrated significant inhibitory effects against viruses such as Ebola and Marburg, suggesting a potential pathway for further exploration with this compound .

Neuroprotective Effects

The compound has been investigated for neuroprotective effects. In animal models of neurodegeneration, it showed promising results in enhancing cognitive function and reducing neuronal damage. These effects were linked to its ability to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .

Research Findings Summary Table

StudyBiological ActivityFindings
Study 1AntiviralSignificant inhibition of Ebola virus entry (EC50 < 10 μM)
Study 2NeuroprotectionEnhanced cognitive function in animal models; reduced neuronal damage
Study 3Enzyme InhibitionInhibition of specific enzymes involved in disease pathways

Properties

IUPAC Name

(2-cyclohexyloxypyridin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGNIWUOIJPCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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